An In-depth Technical Guide to 2-chloro-6-methoxybenzenethiol: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to 2-chloro-6-methoxybenzenethiol: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and toxicological properties of 2-chloro-6-methoxybenzenethiol. Given the limited publicly available data for this specific compound, this guide also draws upon information from structurally related analogues to infer potential characteristics and applications, particularly within the field of drug development.
Introduction and Overview
2-chloro-6-methoxybenzenethiol, with the CAS number 1822758-47-3, is a substituted aromatic thiol.[1] Its structure, featuring a benzene ring functionalized with a thiol, a chloro, and a methoxy group, suggests a versatile chemical reactivity profile. The interplay of these functional groups—the nucleophilic and potentially oxidizable thiol, the electron-withdrawing chloro group, and the electron-donating methoxy group—makes it an intriguing candidate for investigation as a building block in organic synthesis and medicinal chemistry.
The chloro and methoxy substituents are frequently employed in drug discovery to modulate the electronic and lipophilic properties of molecules, thereby optimizing their interactions with biological targets.[2][3][4] While specific research on the applications of 2-chloro-6-methoxybenzenethiol is not extensively documented, its structural motifs are present in various biologically active compounds.
Physicochemical Properties
Table 1: Physicochemical Properties of 2-chloro-6-methoxybenzenethiol and a Structurally Related Analog
| Property | 2-chloro-6-methoxybenzenethiol | 2-methoxybenzenethiol (for comparison) |
| CAS Number | 1822758-47-3[1] | 7217-59-6[5][6][7][8][9][10][11][12][13] |
| Molecular Formula | C₇H₇ClOS | C₇H₈OS[6][10][11][13] |
| Molecular Weight | 174.65 g/mol | 140.20 g/mol [6][10][11] |
| Appearance | Not specified | Colorless to light yellow liquid[7][9] |
| Boiling Point | Data not available | 99 °C at 8 mmHg[6][7] |
| Density | Data not available | 1.152 g/mL at 25 °C[6][7] |
| Refractive Index | Data not available | n20/D 1.591[6][7] |
| Solubility | Data not available | Insoluble in water[6][11] |
Chemical Reactivity and Synthesis
The reactivity of 2-chloro-6-methoxybenzenethiol is dictated by its three functional groups:
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Thiol Group (-SH): This group is nucleophilic and can undergo S-alkylation, S-acylation, and oxidation to form disulfides, sulfenic acids, sulfinic acids, or sulfonic acids. It can also participate in metal-catalyzed cross-coupling reactions.
-
Chloro Group (-Cl): As a halogen on an aromatic ring, it can be substituted via nucleophilic aromatic substitution, although the conditions required may be harsh. It also serves as a handle for various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).
-
Methoxy Group (-OCH₃): This group is generally stable but can be cleaved under strong acidic conditions (e.g., with HBr or BBr₃) to yield a phenol. It influences the electron density of the aromatic ring, directing electrophilic aromatic substitution.
Proposed Synthetic Pathway
A plausible synthetic route to 2-chloro-6-methoxybenzenethiol can be adapted from methods used for similar compounds, such as the diazotization of a corresponding aniline derivative.[14]
Caption: Proposed diazotization-based synthesis of 2-chloro-6-methoxybenzenethiol.
Experimental Protocol: Proposed Synthesis of 2-chloro-6-methoxybenzenethiol
-
Diazotization:
-
Dissolve 2-chloro-6-methoxyaniline in a suitable acidic solution (e.g., aqueous HCl).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C.
-
Stir the mixture for a short period to ensure complete formation of the diazonium salt.
-
-
Thiolation:
-
In a separate flask, prepare a solution of a sulfur nucleophile, such as sodium hydrosulfide (NaSH).
-
Slowly add the cold diazonium salt solution to the sulfur nucleophile solution. Vigorous nitrogen gas evolution is expected.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete.
-
-
Work-up and Purification:
-
Acidify the reaction mixture to protonate the thiolate.
-
Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain pure 2-chloro-6-methoxybenzenethiol.
-
Spectroscopic Data
While specific spectra for 2-chloro-6-methoxybenzenethiol are not widely published, the expected spectral characteristics can be predicted.
¹H NMR:
-
A singlet for the methoxy protons (-OCH₃) around 3.8-4.0 ppm.
-
A singlet for the thiol proton (-SH), which can be broad and its chemical shift can vary depending on concentration and solvent.
-
Aromatic protons will appear in the range of 6.8-7.5 ppm, with splitting patterns determined by their coupling constants.
¹³C NMR:
-
A signal for the methoxy carbon around 55-60 ppm.
-
Aromatic carbons will appear in the range of 110-160 ppm. The carbons attached to the chloro, methoxy, and thiol groups will have characteristic chemical shifts.
Mass Spectrometry:
-
The molecular ion peak (M⁺) would be observed at m/z 174, with a characteristic M+2 isotope peak for the chlorine atom at approximately one-third the intensity of the M⁺ peak.
-
Fragmentation patterns would likely involve the loss of CH₃, OCH₃, Cl, and SH radicals.
Applications in Drug Development
The combination of chloro and methoxy groups on an aromatic scaffold is a common strategy in medicinal chemistry to fine-tune the pharmacokinetic and pharmacodynamic properties of a drug candidate.[2][3][4]
-
Lipophilicity and Permeability: The chloro and methoxy groups can modulate the lipophilicity of a molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Metabolic Stability: The methoxy group can sometimes block a site of metabolism on the aromatic ring, increasing the metabolic stability and half-life of a drug.
-
Target Binding: These substituents can engage in specific interactions with amino acid residues in a protein's binding pocket, such as hydrogen bonding and halogen bonding, thereby enhancing binding affinity and selectivity.[2][4]
While there are no specific examples of 2-chloro-6-methoxybenzenethiol in drug development, its structural features suggest it could be a valuable intermediate for the synthesis of novel therapeutic agents. The reactive thiol group allows for its conjugation to other molecules or its participation in the formation of pharmacologically active thioether or disulfide-containing compounds. Structurally related thiophenols are used in the synthesis of multifunctional agents with potential applications in treating neurodegenerative diseases.[6][7]
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